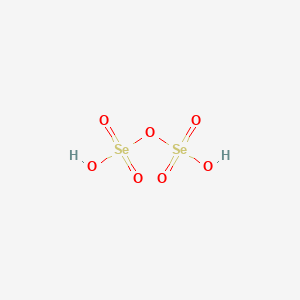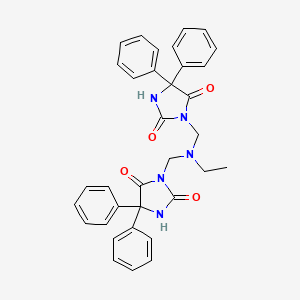
Hydantoin, 3,3'-(ethyliminodimethylene)bis(5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) is a derivative of hydantoin, a heterocyclic organic compound with a wide range of applications in medicinal chemistry and industrial processes. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves multicomponent reactions. One common method is the Bucherer–Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) to produce hydantoins . Another method involves the condensation of amino acids with cyanates and isocyanates .
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale. The use of mechanochemistry, which involves grinding reactants together, has been shown to be effective for the preparation of 3,5-disubstituted hydantoins . This method is advantageous due to its eco-friendly nature and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin derivatives undergo various chemical reactions, including:
Oxidation: Hydantoins can be oxidized to form imidazolidine-2,4-diones.
Reduction: Reduction reactions can convert hydantoins to their corresponding amines.
Substitution: N-halogenated derivatives of hydantoin are used as chlorinating or brominating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various substituted hydantoins, which can have different biological and chemical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Industry: Employed as antimicrobial additives in polymer textiles and medical applications.
Wirkmechanismus
The mechanism of action of hydantoin derivatives often involves the blockade of voltage-gated sodium channels, which is crucial for their anticonvulsant activity . This blockade prevents the propagation of abnormal electrical activity in the brain, thereby reducing the occurrence of seizures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Dantrolene: Used as a muscle relaxant and shares the hydantoin core.
DMDM Hydantoin: An antimicrobial preservative used in cosmetics.
Uniqueness
Hydantoin, 3,3’-(ethyliminodimethylene)bis(5,5-diphenyl-) is unique due to its specific structural modifications, which may impart distinct biological activities and chemical properties compared to other hydantoin derivatives.
Eigenschaften
CAS-Nummer |
21410-09-3 |
|---|---|
Molekularformel |
C34H31N5O4 |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
3-[[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl-ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H31N5O4/c1-2-37(23-38-29(40)33(35-31(38)42,25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-39-30(41)34(36-32(39)43,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,2,23-24H2,1H3,(H,35,42)(H,36,43) |
InChI-Schlüssel |
JXKHCFWUOQCNNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CN4C(=O)C(NC4=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
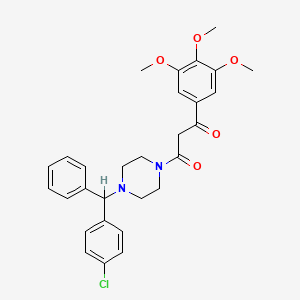
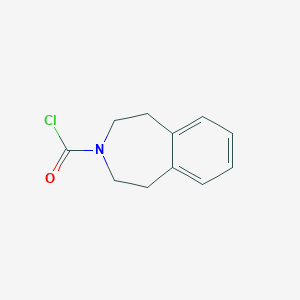
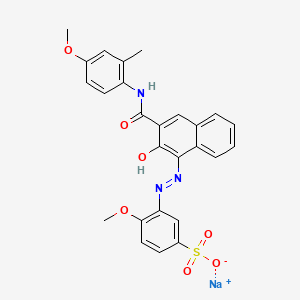

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
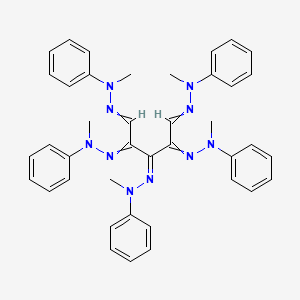
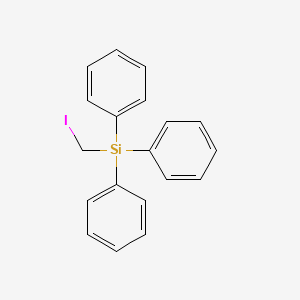
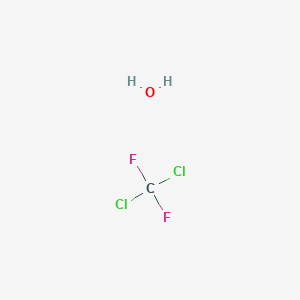
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
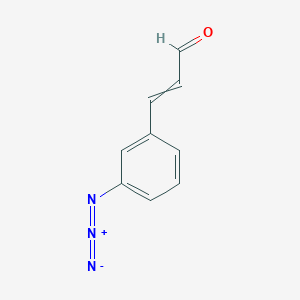

![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
